17-Methyl-3-(2,4-cyclopentadien-1-ylidene)-5alpha-androstane-17beta-ol
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Overview
Description
17-Methyl-3-(2,4-cyclopentadien-1-ylidene)-5alpha-androstane-17beta-ol is an androstanoid.
Scientific Research Applications
Clinical Applications
Oxymetholone, a derivative of testosterone with a similar structure to 17-Methyl-3-(2,4-cyclopentadien-1-ylidene)-5alpha-androstane-17beta-ol, has been explored for various clinical applications beyond its original FDA approval for treating anemias caused by deficient red cell production. The steroid's anabolic properties have led to studies investigating its potential for treating conditions such as HIV-associated wasting, antithrombin III deficiency, pediatric growth impairment, and damaged myocardium. However, it's important to note that the use of such steroids is closely monitored due to potential hepatotoxicity and other side effects (Pavlatos et al., 2001).
Neuroendocrine Regulation
Androgen metabolites, particularly those similar to this compound, have been implicated in neuroendocrine regulation. A specific metabolite of dihydrotestosterone, 5alpha-androstane-3beta,17beta-diol, has been shown to modulate the stress response via the hypothalamic-pituitary-adrenal axis. Interestingly, the effects of this metabolite are mediated by estrogen receptors, not androgen receptors, highlighting a complex interplay between androgens and estrogens in brain function (Handa et al., 2008).
Seizure Modulation
Steroid hormones like androgens have been studied for their potential to modulate seizure activities. Androgens, including testosterone and its metabolites similar to this compound, may exhibit antiseizure effects. The hippocampus, a target for androgen action, is a critical area in this context, and understanding the role of androgens in seizure processes could lead to new therapeutic approaches (Rhodes & Frye, 2004).
Liquid Crystal Research
While not directly related to the compound , research on structurally similar compounds, like various methylene-linked liquid crystal dimers, has contributed to the understanding of the twist-bend nematic phase in liquid crystals. This phase is attributed to the negative bend elastic constant resulting from the bent geometry of the dimers. Such studies aid in advancing the field of liquid crystal technology and its applications in displays and other devices (Henderson & Imrie, 2011).
Dermatological Applications
Fluticasone propionate, a compound structurally related to steroids like this compound, is a moderate potency corticosteroid used in treating inflammatory dermatoses. Its efficacy and low potential for significant systemic effects have made it a valuable agent in dermatology (Spencer & Wiseman, 1997).
Properties
CAS No. |
6952-09-6 |
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Molecular Formula |
C25H36O |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-3-cyclopenta-2,4-dien-1-ylidene-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C25H36O/c1-23-13-10-18(17-6-4-5-7-17)16-19(23)8-9-20-21(23)11-14-24(2)22(20)12-15-25(24,3)26/h4-7,19-22,26H,8-16H2,1-3H3/t19-,20+,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
SIECXYXJFIDLDH-JNFBOQJPSA-N |
Isomeric SMILES |
C[C@]12CCC(=C3C=CC=C3)C[C@@H]1CC[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@]5(C)O)C |
SMILES |
CC12CCC(=C3C=CC=C3)CC1CCC4C2CCC5(C4CCC5(C)O)C |
Canonical SMILES |
CC12CCC(=C3C=CC=C3)CC1CCC4C2CCC5(C4CCC5(C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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